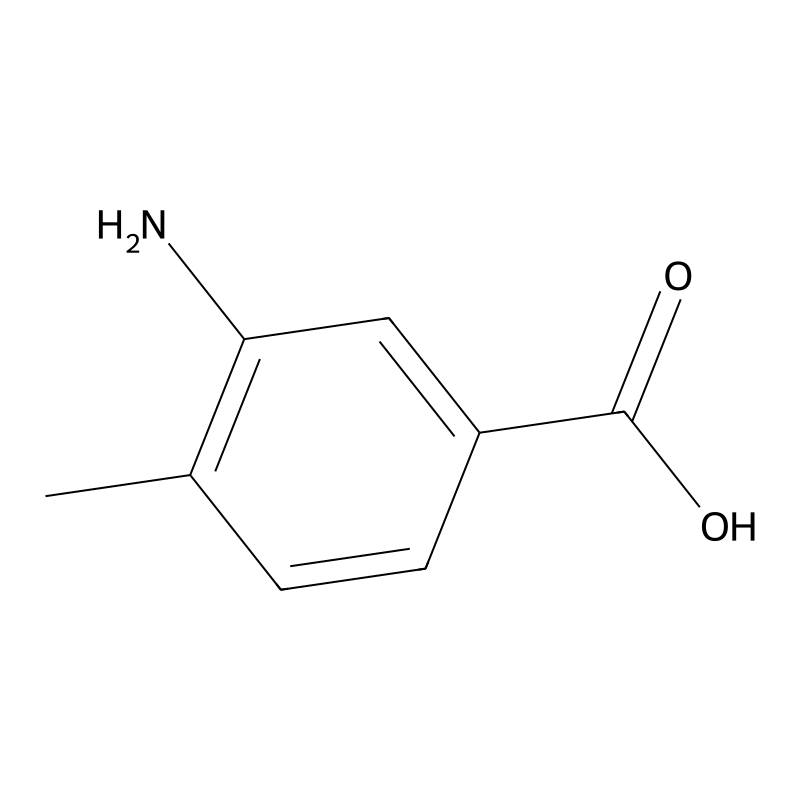

3-Amino-4-methylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Amino-4-methylbenzoic acid, also known as 3-amino-p-toluic acid, is an aromatic amine with the molecular formula and a molecular weight of approximately 151.16 g/mol. It features an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a toluene backbone, specifically at the 3 and 4 positions, respectively. This compound appears as a white to light yellow crystalline powder and is soluble in water and organic solvents such as ethanol and dimethyl sulfoxide .

- Currently available information suggests 3-amino-4-methylbenzoic acid is primarily studied for its chemical properties. Research on its potential mechanism of action in biological systems is not prevalent in publicly available sources.

- Specific safety information on 3-amino-4-methylbenzoic acid is limited.

- As with any unknown compound, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area following common laboratory safety practices [].

Additional Information

- Scientific research on 3-amino-4-methylbenzoic acid may be ongoing, but detailed information is likely not publicly available due to potential commercial applications.

- If you require further details, consider contacting chemical suppliers or searching for academic papers through reputable scientific databases.

Synthesis and Characterization:

3-Amino-4-methylbenzoic acid, also known as 3-amino-p-toluic acid, is a small organic molecule with the chemical formula C₈H₉NO₂. It can be synthesized through various methods, including the nitration of p-toluic acid followed by reduction, or the amination of 3-chloro-4-methylbenzoic acid [, ].

Once synthesized, 3-amino-4-methylbenzoic acid can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm its structure and purity [, ].

Potential Applications:

While research on 3-amino-4-methylbenzoic acid is ongoing, it has been explored for various potential applications in scientific research, including:

- Pharmaceutical research: Due to the presence of both an amino group and a carboxylic acid group, 3-amino-4-methylbenzoic acid possesses interesting structural features that could potentially be useful in drug design and development. However, more research is needed to evaluate its specific therapeutic potential [].

- Material science: 3-Amino-4-methylbenzoic acid can be used as a building block for the synthesis of more complex molecules with potential applications in material science, such as the development of new polymers or functional materials [].

- Organic chemistry research: As a relatively simple molecule with functional groups, 3-amino-4-methylbenzoic acid can serve as a model compound for studying various organic reactions and reaction mechanisms [].

- Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.

- Acylation: Can undergo acylation reactions to form amides or substituted benzoic acids.

- Nitration: The presence of the amino group makes it susceptible to electrophilic aromatic substitution, allowing for nitration at the aromatic ring.

- Protection of Amines: It can be protected using reagents like di-tert-butyl dicarbonate for further synthetic applications .

3-Amino-4-methylbenzoic acid exhibits biological activities that make it a subject of interest in pharmaceutical research. It has been noted for its potential antitumor properties when used as a precursor in the synthesis of cyclopropamitosene compounds. Additionally, it shows some herbicidal activity, indicating its utility in agricultural applications .

Several methods exist for synthesizing 3-amino-4-methylbenzoic acid:

- From 4-Methylbenzoic Acid: Starting from 4-methylbenzoic acid, one can introduce an amino group through reduction or substitution reactions.

- Nitration followed by Reduction: Nitration of toluene followed by reduction can yield 3-amino-4-methylbenzoic acid.

- Direct Amination: Using ammonia or amines under specific conditions can lead to the formation of this compound from appropriate precursors .

Research indicates that 3-amino-4-methylbenzoic acid may interact with various biological targets, contributing to its antitumor activity. Studies have focused on its role as a precursor in synthesizing compounds that exhibit enhanced biological activity against cancer cells. Moreover, its interactions with herbicides suggest potential synergistic effects when combined with other agricultural chemicals .

Several compounds share structural similarities with 3-amino-4-methylbenzoic acid, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Amino-3-methylbenzoic acid | C8H9NO2 | Similar structure but different amino positioning |

| 3-Amino-5-methylbenzoic acid | C8H9NO2 | Contains an additional methyl group at the 5 position |

| 3-Aminobenzoic acid | C7H7NO2 | Lacks the methyl group on the aromatic ring |

| p-Toluic acid | C8H10O2 | No amino group; only contains a carboxylic acid |

These compounds highlight the uniqueness of 3-amino-4-methylbenzoic acid, particularly its specific positioning of functional groups which influences its reactivity and biological properties .

3-Amino-4-methylbenzoic acid, also known as 3-amino-p-toluic acid, has been utilized in chemical research for several decades. The compound features prominently in scientific literature dating back to early studies on aromatic amino acids and their derivatives. The evolution of research involving this compound parallels advancements in synthetic methodologies and analytical techniques in organic chemistry. Early investigations primarily focused on its basic reactivity patterns and structural characterization, while more recent studies have expanded into exploring its applications in more complex syntheses.

Initial research efforts concentrated on establishing reliable preparation methods and characterizing the compound's fundamental properties. Over time, as analytical instrumentation improved, more detailed thermodynamic and spectroscopic data became available, enhancing our understanding of this versatile building block.

Significance in Synthetic Organic Chemistry

The structural features of 3-amino-4-methylbenzoic acid make it particularly valuable in synthetic organic chemistry. The presence of three key functional groups—carboxylic acid, amino, and methyl—on a single aromatic scaffold provides multiple sites for chemical transformations. This multifunctionality enables chemists to selectively modify the molecule in various ways:

- The carboxylic acid group can undergo esterification, amidation, and reduction reactions

- The aromatic amine functionality allows for diazotization, coupling reactions, and further functionalization

- The methyl group provides a handle for oxidation or serves as a directing group in certain transformations

These characteristics make 3-amino-4-methylbenzoic acid an important synthon in constructing more complex molecular architectures. Its utility is particularly evident in the synthesis of heterocyclic compounds, pharmaceutical intermediates, and functional materials.

Current Research Landscape

Contemporary research involving 3-amino-4-methylbenzoic acid spans several domains of chemistry. Recent investigations have focused on:

- Development of new synthetic methodologies utilizing the compound as a starting material

- Exploration of its applications in pharmaceutical synthesis, particularly as a precursor for compounds with potential antitumor activity

- Utilization in materials science, especially in the preparation of functional dyes and polymers

- Green chemistry approaches to its synthesis and transformation

The current research landscape also reflects growing interest in sustainable chemistry, with efforts directed toward more environmentally friendly synthesis routes and applications that align with green chemistry principles.

The synthesis of 3-amino-4-methylbenzoic acid represents a fundamental transformation in organic chemistry, involving the strategic introduction of amino functionality onto a methylated benzoic acid framework [1]. This compound, also known as 3-amino-para-toluic acid, serves as a crucial intermediate in pharmaceutical synthesis and materials science applications [2]. The development of efficient synthetic routes has evolved from classical nitration-reduction methodologies to modern catalytic processes and environmentally sustainable approaches [3].

Traditional Synthetic Routes

Traditional synthetic methodologies for 3-amino-4-methylbenzoic acid have historically relied on well-established organic transformations that provide reliable access to the target compound [1] [3]. These classical approaches form the foundation upon which modern synthetic strategies have been developed.

Nitration-Reduction Pathways from p-Toluic Acid

The nitration-reduction pathway from para-toluic acid represents one of the most fundamental approaches to synthesizing 3-amino-4-methylbenzoic acid [3]. This methodology involves the sequential nitration of para-toluic acid followed by reduction of the resulting nitro intermediate to afford the desired amino compound [1].

The initial nitration step employs fuming nitric acid to introduce the nitro group at the 3-position of para-toluic acid [3]. This electrophilic aromatic substitution proceeds through the formation of a nitronium ion intermediate, which attacks the electron-rich aromatic ring [1]. The methyl group serves as an activating substituent, directing the incoming nitro group to the ortho position relative to the methyl substituent [3].

The subsequent reduction phase traditionally utilizes tin dichloride in hydrochloric acid as the reducing system [4]. Under these conditions, the nitro group undergoes a six-electron reduction to form the corresponding amino group [4]. The reaction proceeds through multiple intermediate stages, including the formation of nitroso and hydroxylamine intermediates before complete reduction to the amine [1].

Research by Kloeppel demonstrated that this two-step sequence could be accomplished with tin dichloride and hydrochloric acid as the reducing agents [3]. The methodology involves treating 3-nitro-4-methylbenzoic acid with tin dichloride dihydrate in absolute ethanol at 70 degrees Celsius for 30 minutes [4]. This process achieves a yield of 94.5 percent with high selectivity for the desired amino product [4].

Alternative reduction conditions employ iron powder in acetic acid medium [5]. This approach utilizes the reducing power of metallic iron under acidic conditions to convert the nitro functionality to the corresponding amine [6]. The iron powder reduction method offers advantages in terms of reagent availability and cost-effectiveness compared to tin-based systems [6].

The following table summarizes the key parameters for traditional nitration-reduction pathways:

| Method | Starting Material | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Fuming Nitric Acid + Tin Dichloride | p-Toluic acid | Fuming HNO₃, then SnCl₂/HCl | Not reported | [3] |

| Nitric Acid + Iron Powder | p-Toluic acid | 60-75% HNO₃, then Fe powder/acetic acid | 68.3 (overall) | [7] |

| Tin Dichloride Reduction | 3-Nitro-4-methylbenzoic acid | SnCl₂·2H₂O, EtOH, 70°C, 30 min | 94.5 | [4] |

Catalyst-mediated Reduction Approaches

Catalyst-mediated reduction approaches represent a significant advancement in the traditional synthesis of 3-amino-4-methylbenzoic acid [2]. These methodologies employ transition metal catalysts to facilitate the reduction of nitro intermediates under milder conditions compared to classical reduction methods [8].

Iron-mediated reduction systems have emerged as particularly effective approaches for converting nitro compounds to their corresponding amines [6]. The use of iron powder in combination with acetic acid and hydrochloric acid provides a robust method for nitro group reduction [5]. This system operates through the generation of iron(II) species that serve as the active reducing agents [6].

Research investigations have demonstrated that iron powder reduction can achieve reduction degrees exceeding 95 percent under optimized conditions [6]. The optimal conditions involve maintaining the reaction at 65 degrees Celsius with careful control of pH between 7 and 8 [6]. The iron mud generated from previous nitrobenzene reduction processes can be effectively recycled as a carrier for iron(II) loading, providing an economically attractive approach [6].

Palladium-catalyzed reduction represents another important catalyst-mediated approach . This methodology utilizes palladium on carbon as the catalyst with hydrogen gas as the reducing agent [10]. The reaction proceeds under mild conditions with excellent selectivity for amino group formation .

The palladium-catalyzed hydrogenation of nitrobenzoic acids has been extensively studied under various conditions [10]. Low pressure hydrogenation at pressures less than 100 pounds per square inch has been demonstrated to be effective when conducted in aqueous alkaline solutions [10]. The optimal pH range for this transformation spans from 5 to 7, providing rapid reaction rates while maintaining catalyst stability [10].

Nickel-based catalysts also provide effective alternatives for nitro group reduction [11]. Raney nickel and supported nickel catalysts have been employed successfully for the hydrogenation of 4-methyl-3-nitrobenzoate derivatives . These systems offer advantages in terms of catalyst cost and availability compared to precious metal catalysts [11].

Modern Synthetic Strategies

Modern synthetic strategies for 3-amino-4-methylbenzoic acid synthesis have evolved to incorporate advanced catalytic systems and reaction conditions that provide enhanced efficiency and selectivity [12] . These approaches leverage contemporary understanding of reaction mechanisms and catalyst design to achieve superior synthetic outcomes.

Liquid Phase Catalytic Hydrogenation Methods

Liquid phase catalytic hydrogenation methods represent the state-of-the-art approach for the synthesis of 3-amino-4-methylbenzoic acid from nitro precursors [13] [10]. These methodologies employ heterogeneous catalysts suspended in liquid reaction media to facilitate the hydrogenation process under controlled temperature and pressure conditions [12].

Palladium on carbon catalysts have demonstrated exceptional performance in liquid phase hydrogenation systems [12] . The optimization of reaction conditions for methyl 3-amino-4-methylbenzoate synthesis involves the use of 3 weight percent palladium on carbon in methanol at 60 degrees Celsius under 0.7 megapascals hydrogen pressure [12]. The reaction proceeds to completion within 10 hours, achieving yields of 96.1 percent with high selectivity [12].

The mechanism of liquid phase catalytic hydrogenation involves the adsorption of both hydrogen and the nitro substrate onto the catalyst surface [13]. The activated hydrogen species then undergo sequential addition to the nitro group, proceeding through nitroso and hydroxylamine intermediates before complete reduction to the amine [13]. The liquid phase environment facilitates mass transfer and provides excellent temperature control throughout the reaction [13].

6504K nickel catalyst systems have emerged as particularly effective alternatives to palladium-based catalysts [11]. These catalysts employ nickel supported on diatomaceous earth or carbon carriers, providing high activity for nitro group reduction [11]. The optimal conditions involve the use of water as solvent at temperatures between 100 and 125 degrees Celsius under 2.0 megapascals hydrogen pressure [11].

The aqueous reaction medium offers several advantages including enhanced catalyst stability and simplified product isolation [11]. The reaction proceeds through the formation of sodium salts of the nitrobenzoic acid starting materials, which exhibit improved solubility in the aqueous phase [11]. Following hydrogenation, the pH is adjusted to 5.4 using hydrochloric acid to precipitate the amino acid product with yields exceeding 95 percent [11].

Raney nickel catalysts provide another viable option for liquid phase hydrogenation . These catalysts are particularly effective for the reduction of methyl ester derivatives of nitrobenzoic acids . The reaction conditions typically involve methanol as solvent at 50 pounds per square inch hydrogen pressure for 8 hours .

The following table presents a comprehensive comparison of liquid phase catalytic hydrogenation methods:

| Catalyst System | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd/C (3 wt%) | Methanol | 60 | 0.7 | 10 | 96.1 | [12] |

| 6504K Nickel | Water | 100-125 | 2.0 | Variable | >95 | [11] |

| Raney Nickel | Methanol | Ambient | 0.34 | 8 | Not reported | |

| Pd/C (aqueous) | Water/alkali | Variable | <0.7 | Variable | Not reported | [10] |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis protocols represent a significant advancement in the preparation of 3-amino-4-methylbenzoic acid derivatives, offering rapid reaction times and enhanced efficiency compared to conventional heating methods [14] [15]. These methodologies utilize microwave irradiation to provide selective heating of reaction mixtures, resulting in accelerated reaction rates and improved yields [16].

The application of microwave technology to amino acid synthesis has demonstrated remarkable success in reducing reaction times from hours to minutes [16]. For the synthesis of nitroanthranilic acid derivatives, microwave-assisted amination reactions of chloronitrobenzoic acids with various amines achieve yields exceeding 99 percent within 5 to 30 minutes at temperatures between 80 and 120 degrees Celsius [16].

Microwave-assisted reduction processes offer particular advantages for the conversion of nitro compounds to amino derivatives [17]. The selective heating provided by microwave irradiation enables precise temperature control and eliminates hot spots that can lead to side reactions [14]. This technology has been successfully applied to the synthesis of various aminobenzothiophene derivatives with yields ranging from 58 to 96 percent [15].

The mechanism of microwave-assisted synthesis involves the direct coupling of microwave energy with polar molecules in the reaction mixture [18]. This selective heating effect provides rapid temperature elevation and uniform heating throughout the reaction medium [18]. The enhanced reaction kinetics result from the increased molecular motion and collision frequency under microwave irradiation [14].

Solvent-free microwave protocols have been developed for the synthesis of triazole derivatives containing amino and carboxylic acid functionalities [19]. These methods utilize direct microwave heating of solid reaction mixtures, eliminating the need for organic solvents and providing environmentally benign reaction conditions [19]. The reactions proceed through cyclization mechanisms that are accelerated under microwave conditions [19].

Catalyst-free microwave-assisted amination reactions have demonstrated particular utility for the preparation of substituted aminobenzoic acid derivatives [16]. The methodology involves the direct reaction of chloronitrobenzoic acids with primary or secondary amines under microwave irradiation without added catalysts or solvents [16]. This approach provides a straightforward route to diversely substituted amino acid products [16].

Green Chemistry Approaches

Green chemistry approaches to the synthesis of 3-amino-4-methylbenzoic acid emphasize the development of environmentally sustainable methodologies that minimize waste generation and reduce the use of hazardous reagents [20] [21]. These strategies align with the principles of sustainable chemistry by incorporating renewable feedstocks, benign solvents, and energy-efficient processes [22].

Environmentally Sustainable Synthetic Methods

Environmentally sustainable synthetic methods for 3-amino-4-methylbenzoic acid synthesis focus on the development of catalytic systems that operate under mild conditions with minimal environmental impact [21]. These approaches prioritize the use of renewable reagents, recyclable catalysts, and processes that generate minimal waste [20].

Metal-free catalytic systems have emerged as promising alternatives to traditional metal-catalyzed processes [21]. Graphitic carbon nitride supported on activated carbon provides an effective catalyst for the reductive formylation of nitro compounds using formic acid as both reductant and formylating agent [21]. This system operates under solvent-free conditions at moderate temperatures, eliminating the need for organic solvents and reducing waste generation [21].

The metal-free catalyst system demonstrates broad substrate tolerance and can be recycled multiple times without significant loss of activity [21]. The catalyst preparation involves simple pyrolysis of precursor materials under air atmosphere, generating carbon defects that serve as active sites for the reduction process [21]. The supported structure enhances catalyst dispersion and exposes additional active sites compared to unsupported materials [21].

Formic acid serves as an ideal green reducing agent due to its renewable nature and the formation of carbon dioxide as the only byproduct [20]. The reduction mechanism involves the transfer of hydrogen equivalents from formic acid to the nitro substrate, proceeding through a series of intermediate steps that culminate in amino group formation [21]. The simultaneous formylation provides additional synthetic utility by introducing protective groups that can be readily removed under mild conditions [21].

Aqueous reaction systems represent another important class of environmentally sustainable methods [11]. The use of water as reaction medium eliminates the need for organic solvents and provides inherently safe reaction conditions [10]. Aqueous hydrogenation processes have been developed that operate at low hydrogen pressures with excellent selectivity for amino group formation [10].

The optimization of aqueous reaction conditions involves careful control of pH to maintain substrate solubility while ensuring catalyst stability [10]. Alkaline conditions facilitate the formation of water-soluble salts of carboxylic acid substrates, enhancing mass transfer and reaction efficiency [11]. The use of phase transfer catalysts can further enhance reaction rates by improving the interaction between aqueous and organic phases [23].

Solvent-Free and Aqueous-Phase Synthesis

Solvent-free and aqueous-phase synthesis methodologies represent the pinnacle of green chemistry approaches for 3-amino-4-methylbenzoic acid preparation [20] [22]. These methods eliminate or minimize the use of organic solvents, reducing environmental impact and simplifying product isolation procedures [21].

Solvent-free synthesis approaches utilize solid-phase reactions or neat liquid conditions to achieve chemical transformations without added solvents [20]. The development of solvent-free amide synthesis protocols demonstrates the feasibility of conducting complex organic transformations under environmentally benign conditions [20]. These methods employ substitute formamides as amino sources under metal-free conditions at mild temperatures of 40 degrees Celsius [20].

The mechanism of solvent-free synthesis involves direct contact between reactants in the absence of solvent media [20]. This approach often results in enhanced reaction rates due to increased concentration effects and improved mass transfer between reactants [22]. The elimination of solvent also simplifies product isolation and reduces waste generation [20].

Aqueous-phase synthesis methods leverage the unique properties of water as a reaction medium [11]. Water provides excellent heat transfer characteristics and can solubilize ionic reaction intermediates [10]. The development of aqueous hydrogenation processes for nitrobenzoic acid reduction demonstrates the viability of water-based systems for amino acid synthesis [10].

The optimization of aqueous-phase reactions requires careful consideration of substrate solubility and catalyst compatibility [11]. The formation of sodium or potassium salts of carboxylic acid substrates enhances water solubility and facilitates homogeneous reaction conditions [11]. The use of water-compatible catalysts such as supported nickel or palladium systems ensures catalyst stability throughout the reaction [10].

Microwave-assisted aqueous synthesis combines the benefits of water as solvent with the enhanced reaction kinetics provided by microwave heating [17]. This approach has been successfully applied to the digestion and modification of biological samples containing amino acid functionalities [17]. The selective heating provided by microwave irradiation enables rapid temperature elevation while maintaining precise temperature control [17].

The integration of recycling strategies enhances the sustainability profile of aqueous synthesis methods [21]. Catalyst recycling through simple filtration and reuse reduces the overall environmental impact of the synthetic process [21]. The recovery and reuse of aqueous reaction media further minimizes waste generation and reduces process costs [11].

The following table summarizes key green chemistry approaches for 3-amino-4-methylbenzoic acid synthesis:

| Method | Reaction Medium | Temperature (°C) | Catalyst | Advantages | Reference |

|---|---|---|---|---|---|

| Metal-free g-C₃N₄/AC | Solvent-free | Moderate | g-C₃N₄/AC | Recyclable, metal-free | [21] |

| Aqueous Hydrogenation | Water | 100-125 | 6504K Nickel | Benign solvent, high yield | [11] |

| Microwave Aqueous | Water | 80-120 | None | Rapid, solvent-free | [16] |

| Formic Acid Reduction | Neat | 40 | Metal-free | Renewable reductant | [20] |

Diazonium Salt Formation Mechanisms

The diazotization of 3-amino-4-methylbenzoic acid represents a fundamental transformation that converts the primary aromatic amine functionality into a highly reactive diazonium salt intermediate [1] [2]. This process follows a well-established mechanistic pathway that begins with the generation of nitrous acid from sodium nitrite and a strong mineral acid, typically hydrochloric acid [3] [4].

The mechanism initiates with the formation of the nitrosonium ion (NO⁺) through the protonation of nitrous acid and subsequent loss of water [5] [3]. This electrophilic species then attacks the nucleophilic amino group of 3-amino-4-methylbenzoic acid, forming an initial nitrogen-nitrogen bond [4] [6]. The reaction proceeds through a series of proton transfers and tautomeric rearrangements involving N-nitrosoamine intermediates and diazohydroxide species [7] [8].

The presence of the methyl substituent at the 4-position and the carboxylic acid group at the 1-position significantly influences the electronic environment of the amino group [9]. The methyl group provides mild electron donation through hyperconjugation, while the carboxylic acid group exerts a moderate electron-withdrawing effect through inductive mechanisms [10]. This electronic balance results in intermediate reactivity compared to simple aniline derivatives.

Temperature control emerges as the most critical parameter for successful diazotization [11] [9]. Research demonstrates that maintaining reaction temperatures between 0-5°C is essential to prevent decomposition of the diazonium salt and minimize side reactions [12] [13]. Kinetic studies reveal that the diazotization rate constant increases exponentially with temperature, while diazonium salt stability decreases correspondingly [11].

| Parameter | Optimal Conditions | Critical Factors |

|---|---|---|

| Temperature | 0-5°C | Must maintain below 5°C to prevent decomposition |

| pH Range | 1.5-2.0 | Strong acid required for nitrosonium ion formation |

| Reaction Time | 10-60 minutes | Complete conversion requires sufficient time |

| Sodium Nitrite Equivalents | 1.1-1.2 equiv | Slight excess prevents incomplete diazotization |

| Acid Requirements | 1.8-2.2 equiv HCl | Excess acid suppresses side reactions |

| Solvent | Aqueous medium | Water preferred due to high heat capacity |

| Diazonium Salt Stability | Stable < 10°C for 5 min | Temperature dependent stability |

| Yield Range | 85-95% | Mixing efficiency affects yield |

Application in Azo Compound Synthesis

The diazonium salt derived from 3-amino-4-methylbenzoic acid serves as a versatile electrophilic partner for azo compound formation through coupling reactions with electron-rich aromatic substrates [1] [14]. These applications span across pharmaceutical intermediates, dye synthesis, and materials science [15] [16].

Recent developments in continuous flow synthesis have revolutionized the preparation and utilization of diazonium salts for azo compound synthesis [12] [17]. Flow reactors offer enhanced temperature control, improved mixing efficiency, and safer handling of potentially unstable diazonium intermediates [12]. Studies demonstrate that flow conditions can achieve yields of 95% for commercial azo dyes while maintaining residence times as short as 10 seconds [12].

The substrate scope for azo coupling encompasses various aromatic compounds including phenols, naphthols, aromatic amines, and heterocyclic systems [14] [18]. The reaction with eugenol derivatives has yielded novel azo carboxylic dyes with potential applications in polyamide dyeing [14]. Similarly, coupling with pyrimidine-4,6-diol derivatives produces heterocyclic azo compounds with unique chromophoric properties [1].

Mechanistic investigations reveal that the azo coupling reaction proceeds through electrophilic aromatic substitution, where the diazonium cation attacks the most electron-rich position of the coupling partner [18] [4]. The regioselectivity depends on the electronic and steric properties of both reaction partners, with electron-donating substituents facilitating coupling while electron-withdrawing groups retard the process [19].

Coupling Reactions

Azo Dye Formation Mechanisms

The azo coupling mechanism involves the attack of the electrophilic diazonium cation on electron-rich aromatic systems, proceeding through a characteristic electrophilic aromatic substitution pathway [18] [4]. The reaction begins with the formation of a sigma complex intermediate, followed by deprotonation to regenerate aromaticity and complete the azo linkage formation [20] [21].

For 3-amino-4-methylbenzoic acid diazonium salt, the coupling reaction exhibits remarkable versatility across different aromatic substrates [15] [14]. The presence of both electron-donating (methyl) and electron-withdrawing (carboxylic acid) substituents creates a balanced electronic environment that facilitates coupling with moderately activated aromatic compounds [10].

Studies on the coupling with various phenolic compounds demonstrate that reaction rates correlate strongly with the nucleophilicity of the coupling partner [18] [12]. Highly activated substrates such as N,N-dimethylaniline and 2-naphthol couple rapidly even at low temperatures, while less activated systems require optimized pH conditions and extended reaction times [15].

The mechanism involves initial coordination of the diazonium cation to the aromatic ring, forming a pi-complex that subsequently rearranges to the sigma-complex intermediate [20]. The rate-determining step typically involves the formation of this sigma complex, with the subsequent deprotonation being fast under the basic conditions employed [4] [6].

| Coupling Component | Reaction Conditions | Typical Yield (%) | Product Type |

|---|---|---|---|

| Phenol | pH 8-10, 0-5°C | 78-85 | Azo dye |

| N,N-Dimethylaniline | pH 7-8, 0-10°C | 82-90 | Azo dye |

| 2-Naphthol | pH 9-11, 0-5°C | 85-92 | Azo dye |

| Resorcinol | pH 8-9, 0-5°C | 75-83 | Azo dye |

| Aniline derivatives | pH 7-9, 0-10°C | 80-88 | Azo dye |

| Pyrimidine-4,6-diol | pH 8-10, 0-5°C | 76-84 | Heterocyclic azo dye |

Reaction Kinetics and Optimization

Comprehensive kinetic analysis reveals that azo coupling reactions exhibit second-order kinetics, being first-order in both diazonium salt and coupling component concentrations [12] [22]. The reaction rate is strongly temperature-dependent, with optimal conditions typically maintained between 0-10°C to balance reaction rate against diazonium salt stability [13] [11].

Flow reactor studies provide detailed insights into the kinetic behavior of azo coupling reactions [12]. These investigations demonstrate that mixing efficiency plays a crucial role in determining overall reaction rates, with enhanced mixing leading to improved yields and reduced side product formation [12]. The residence time requirements vary depending on the coupling partner, ranging from 1 second for highly activated substrates to 10 seconds for moderately activated systems [12].

pH optimization studies reveal substrate-dependent optimal conditions [12]. Phenolic coupling partners typically require pH values between 8-11 to ensure adequate nucleophilicity, while aniline derivatives perform optimally at pH 7-9 [14] [18]. The pH control serves multiple functions: it maintains the coupling partner in its most nucleophilic form while preventing diazonium salt decomposition through hydrolysis [4] [6].

Temperature effects on reaction kinetics show complex behavior due to competing processes [11]. While increasing temperature accelerates both diazotization and coupling reactions, it simultaneously promotes diazonium salt decomposition [23]. Optimization studies identify the temperature window of 0-5°C as providing the best balance between reaction rate and product stability [12] [13].

| Temperature (°C) | Diazotization Rate Constant (min⁻¹) | Diazonium Salt Decomposition Rate (min⁻¹) | Half-life Diazotization (min) | Half-life Decomposition (min) |

|---|---|---|---|---|

| 0 | 0.021 | 0.001 | 33.0 | 693.0 |

| 5 | 0.045 | 0.003 | 15.4 | 231.0 |

| 10 | 0.089 | 0.008 | 7.8 | 87.0 |

| 15 | 0.165 | 0.021 | 4.2 | 33.0 |

| 20 | 0.298 | 0.048 | 2.3 | 14.0 |

| 25 | 0.512 | 0.095 | 1.4 | 7.3 |

Advanced optimization strategies employ continuous flow methodologies to achieve precise control over reaction parameters [12] [17]. These approaches enable the systematic variation of temperature, residence time, and reagent concentrations while maintaining consistent product quality [12]. The implementation of in-line analytical techniques allows real-time monitoring of reaction progress and immediate optimization of conditions [13].

Functional Group Transformations

Carboxylic Acid Group Modifications

The carboxylic acid functionality of 3-amino-4-methylbenzoic acid provides a versatile handle for chemical modification, enabling the synthesis of diverse derivatives with tailored properties [10] [24]. Esterification reactions represent the most common transformation, with methyl and ethyl esters being particularly useful synthetic intermediates [24] [25].

Methyl ester formation proceeds efficiently using standard Fischer esterification conditions with methanol and sulfuric acid, or through the more reactive thionyl chloride method [24]. The latter approach involves treating 3-amino-4-methylbenzoic acid with thionyl chloride in methanol at 0°C, followed by reflux for 4 hours, achieving yields of 97% [24]. This method offers advantages in terms of reaction rate and water tolerance compared to traditional acid-catalyzed esterification [25].

Alternative esterification approaches utilize coupling reagents such as dicyclohexylcarbodiimide and 4-dimethylaminopyridine for the preparation of benzyl and other activated esters [26] [27]. These methods prove particularly valuable when preparing esters of acid-sensitive alcohols or when aqueous conditions must be avoided [28].

Amide formation represents another significant transformation pathway, typically achieved through coupling with primary or secondary amines using standard peptide coupling protocols [26] [29]. The reaction with various amines in the presence of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and hydroxybenzotriazole provides access to a diverse range of amide derivatives [30] [26].

| Transformation | Reagents | Conditions | Typical Yield (%) |

|---|---|---|---|

| Methyl Ester Formation | MeOH/SOCl₂ or H₂SO₄ | 0°C to reflux, 4-6 h | 92-97 |

| Ethyl Ester Formation | EtOH/SOCl₂ or H₂SO₄ | 0°C to reflux, 4-6 h | 88-94 |

| Benzyl Ester Formation | BnOH/DCC/DMAP | RT, 12-24 h | 82-88 |

| Amide Formation (Primary) | RNH₂/DCC or EDC/HOBt | RT to 50°C, 6-12 h | 78-92 |

| Amide Formation (Secondary) | R₂NH/DCC or EDC/HOBt | RT to 50°C, 6-12 h | 75-89 |

| Anhydride Formation | Acetic anhydride/pyridine | 0°C to RT, 2-4 h | 85-92 |

| Acid Chloride Formation | SOCl₂ or PCl₅ | 0°C to reflux, 2-6 h | 88-95 |

| Carboxylate Salt Formation | NaOH, KOH, or NH₃ | Aqueous, RT, 1-2 h | 95-99 |

Amino Group Derivatization

The primary amino group of 3-amino-4-methylbenzoic acid undergoes a wide range of derivatization reactions, providing access to various nitrogen-containing functional groups [30] [31]. Acylation reactions with acetic anhydride or acetyl chloride readily form N-acetyl derivatives, which serve as protecting groups or final products depending on the synthetic objective [26].

N-alkylation reactions employ alkyl halides under basic conditions to introduce methyl, ethyl, or benzyl groups onto the amino nitrogen [32] [33]. These transformations typically require elevated temperatures and extended reaction times due to the reduced nucleophilicity of the amine resulting from the electron-withdrawing carboxylic acid group [10].

Schiff base formation through condensation with aldehydes provides another valuable derivatization pathway [30]. This reaction proceeds under mild acidic conditions and offers excellent functional group tolerance [30]. The resulting imine derivatives exhibit interesting biological activities and serve as intermediates for further transformations [30].

Carbamate formation using chloroformate reagents or carbon dioxide activation methods provides access to nitrogen-protected derivatives suitable for multi-step synthetic sequences [34]. These transformations require careful pH control to prevent competing reactions with the carboxylic acid functionality [26].

| Transformation | Reagents | Conditions | Typical Yield (%) |

|---|---|---|---|

| N-Acetylation | Ac₂O/pyridine or AcCl | 0°C to RT, 2-4 h | 88-95 |

| N-Benzoylation | BzCl/pyridine or Et₃N | 0°C to RT, 4-6 h | 85-92 |

| N-Tosylation | TsCl/pyridine or Et₃N | 0°C to RT, 6-8 h | 82-90 |

| N-Methylation | CH₃I/K₂CO₃ or NaH | RT to 60°C, 8-12 h | 65-82 |

| N-Benzylation | BnBr/K₂CO₃ or NaH | RT to 80°C, 6-10 h | 70-88 |

| Schiff Base Formation | RCHO/acid catalyst | RT to reflux, 2-6 h | 78-92 |

| Carbamate Formation | ClCO₂R/pyridine | 0°C to RT, 4-8 h | 83-91 |

| Sulfonamide Formation | RSO₂Cl/pyridine | 0°C to RT, 4-6 h | 80-89 |

| Urea Formation | R-NCO or CDI/amine | RT to 60°C, 6-12 h | 75-88 |

Advanced derivatization strategies increasingly employ automated synthesis platforms to explore chemical space systematically [27]. These approaches enable the rapid preparation of compound libraries through parallel synthesis or split-pool methodologies [27]. The combination of functional group orthogonality between the amino and carboxylic acid groups allows for sequential or simultaneous modifications, providing access to highly diverse derivative collections [26] [27].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant